molecular formula C17H28O2 B1214555 gamma-Propanol CAS No. 36294-23-2

gamma-Propanol

Cat. No. B1214555
CAS RN: 36294-23-2
M. Wt: 264.4 g/mol
InChI Key: KPYNPYLYIYBHEI-UHFFFAOYSA-N
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Patent
US04260832

Procedure details

Substitution of 38 grams (0.5 moles) of 1,3-propanediol for the 1,6-hexanediol of Example 3 and heating the mixture for 5 hours yielded after workup 9.4 grams (35.5% yield) of 3-(3,5-di-tert.-butyl-4-hydroxyphenyl) propanol. The product is a pale yellow oil of a boiling point 135°-140° C. at 0.15 mm. of mercury which crystallized on standing to give a solid with a melting point of 67.5 to 69° C.
Quantity
38 g
Type
reactant
Reaction Step One
Name
1,6-hexanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][OH:4].[C:6]([C:10]1[CH:11]=[C:12](CCCCCCO)[CH:13]=[C:14]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:15]=1[OH:16])([CH3:9])([CH3:8])[CH3:7]>>[C:6]([C:10]1[CH:11]=[C:12]([CH2:1][CH2:2][CH2:3][OH:4])[CH:13]=[C:14]([C:17]([CH3:20])([CH3:18])[CH3:19])[C:15]=1[OH:16])([CH3:7])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(CCO)O
Name
1,6-hexanediol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCCCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.